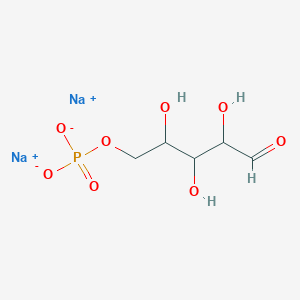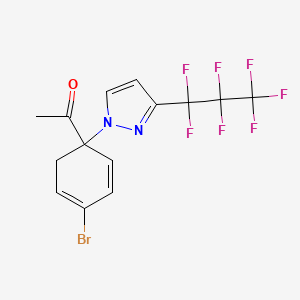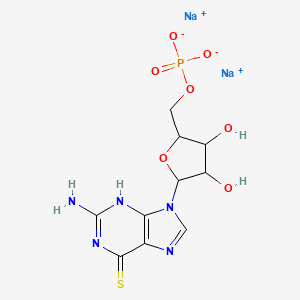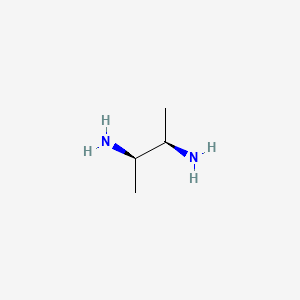
disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate, also known as D-Arabinose-5-phosphate disodium salt, is a sugar phosphate compound. It is a derivative of arabinose, a pentose sugar, and plays a significant role in various biochemical pathways. This compound is particularly important in the context of metabolic processes and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate typically involves the phosphorylation of D-arabinose. One common method includes the reaction of D-arabinose with phosphoric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the phosphorylation of D-arabinose. This method is advantageous due to its specificity and efficiency. The product is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
科学的研究の応用
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Plays a role in metabolic pathways, particularly in the pentose phosphate pathway.
Medicine: Investigated for its potential in drug development and as a biomarker for certain diseases.
Industry: Used in the production of nucleotides and nucleic acids.
作用機序
The compound exerts its effects primarily through its involvement in the pentose phosphate pathway. It acts as an intermediate, facilitating the conversion of glucose-6-phosphate to ribose-5-phosphate. This pathway is crucial for the production of nucleotides and nucleic acids. The molecular targets include various enzymes involved in the pathway, such as glucose-6-phosphate dehydrogenase.
類似化合物との比較
Similar Compounds
D-Ribose-5-phosphate: Another sugar phosphate involved in the pentose phosphate pathway.
D-Glucose-6-phosphate: A precursor in the same pathway.
D-Fructose-6-phosphate: Also involved in carbohydrate metabolism.
Uniqueness
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate is unique due to its specific role in the pentose phosphate pathway and its structural properties. Unlike other sugar phosphates, it is derived from arabinose, which gives it distinct biochemical properties and applications.
特性
IUPAC Name |
disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUSOPCULOEKKB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Na2O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)
![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)

![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)

